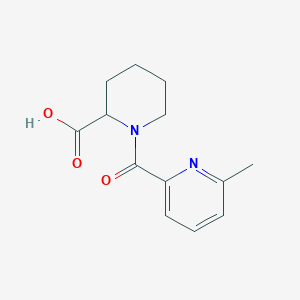![molecular formula C10H9ClN4S B6259828 ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile CAS No. 1119449-18-1](/img/no-structure.png)
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, also known as CPT-11, is a novel chemotherapeutic agent with a wide range of applications in scientific research and medical treatments. It is a prodrug of the active metabolite SN-38, which is a topoisomerase I inhibitor. CPT-11 has been studied extensively in the laboratory and clinical settings and is currently used in the treatment of a variety of cancers, including colorectal cancer, ovarian cancer, and non-small cell lung cancer.
Mécanisme D'action
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is a prodrug of SN-38, which is a topoisomerase I inhibitor. Topoisomerase I is an enzyme that is essential for DNA replication, transcription, and repair. SN-38 binds to the topoisomerase I-DNA complex, preventing the enzyme from releasing the DNA strand and resulting in the inhibition of DNA replication and transcription. As a result, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has the potential to inhibit the growth of cancer cells by preventing the replication of their DNA.
Biochemical and Physiological Effects
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been studied extensively in the laboratory and clinical settings and is currently used in the treatment of a variety of cancers, including colorectal cancer, ovarian cancer, and non-small cell lung cancer. In laboratory studies, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to induce apoptosis in a variety of cancer cell lines. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to inhibit the growth of tumor cells in animal models. In clinical trials, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to be effective in the treatment of various types of cancer, with some studies showing a significant improvement in overall survival.
Avantages Et Limitations Des Expériences En Laboratoire
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is a prodrug, which means that it is converted to the active metabolite SN-38 in the body, making it more effective in the treatment of cancer. However, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile also has some limitations. For example, it has a relatively short half-life, which means that it must be administered frequently in order to maintain its efficacy. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile can be toxic to normal cells, which can limit its use in laboratory experiments.
Orientations Futures
For ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile research include the development of novel delivery systems for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, the development of novel formulations of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, and the exploration of new indications for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile. In addition, further research is needed to investigate the potential of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile in combination with other drugs and to determine the optimal dose and schedule for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile therapy. Finally, further research is needed to explore the potential of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile in the treatment of other types of cancer, such as pancreatic cancer and brain cancer.
Méthodes De Synthèse
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is synthesized from the reaction of 6-chloropyridin-3-ylmethylene-1,3-thiazolidin-2-one with formaldehyde and ammonia. This reaction is accompanied by a deprotonation of the 6-chloropyridin-3-ylmethylene-1,3-thiazolidin-2-one, resulting in the formation of the desired ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile. The reaction can be carried out in a variety of solvents, such as dimethylsulfoxide, methanol, and ethanol.
Applications De Recherche Scientifique
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has a wide range of applications in scientific research. It is used as a model compound for the study of topoisomerase I inhibition, as well as in the study of gene expression and cell cycle regulation. ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has also been used to study the effects of DNA-protein interactions, as well as the role of topoisomerase I in DNA replication and repair. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been used in studies of the mechanism of action of anticancer drugs, as well as in the development of novel chemotherapeutic agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile' involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide to form the intermediate 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione. This intermediate is then reacted with chloroformamidine hydrochloride to form the final product.", "Starting Materials": [ "6-chloropyridine-3-carbaldehyde", "thiosemicarbazide", "chloroformamidine hydrochloride" ], "Reaction": [ "Step 1: 6-chloropyridine-3-carbaldehyde is reacted with thiosemicarbazide in ethanol to form 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione.", "Step 2: 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is reacted with chloroformamidine hydrochloride in ethanol to form '({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile'." ] } | |
Numéro CAS |
1119449-18-1 |
Nom du produit |
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile |
Formule moléculaire |
C10H9ClN4S |
Poids moléculaire |
252.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



